tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate
CAS No.: 114214-70-9
Cat. No.: VC21299799
Molecular Formula: C17H25NO5S
Molecular Weight: 355.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 114214-70-9 |
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Molecular Formula | C17H25NO5S |
Molecular Weight | 355.5 g/mol |
IUPAC Name | tert-butyl 3-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)22-12-14-9-10-18(11-14)16(19)23-17(2,3)4/h5-8,14H,9-12H2,1-4H3 |
Standard InChI Key | WPYAOABDDALQSO-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(C2)C(=O)OC(C)(C)C |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(C2)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Identity
The compound’s structure comprises a pyrrolidine ring substituted at the 3-position with a tosylate group (-OTs) and a tert-butyl carbamate group at the 1-position. The (R)-configuration denotes the stereochemistry of the pyrrolidine ring, critical for applications in asymmetric synthesis.
Synthesis and Preparation
Key Synthetic Routes
The synthesis typically involves tosylation of a primary or secondary alcohol followed by protection with a tert-butyl carbamate group. A representative pathway includes:
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Formation of Pyrrolidine Intermediate: A 3-hydroxypyrrolidine precursor (e.g., tert-butyl 3-hydroxypyrrolidine-1-carboxylate) undergoes tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine.
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Protection with tert-Butyl Group: The amine group is protected via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Reaction Conditions and Yields
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Tosylation | TsCl, Et₃N, DCM, 0°C → RT | 75–85% | |
Protection | Boc₂O, DMAP, THF, RT | 80–90% |
For example, in a synthesis reported by Ambeed, tert-butyl 3-hydroxypyrrolidine-1-carboxylate was treated with NaH and 5-fluoro picolinonitrile in DMF to yield a cyanopyridinyl ether derivative, demonstrating the versatility of the hydroxyl group in nucleophilic substitutions .
Reactivity and Functional Group Transformations
Nucleophilic Substitution
The tosylate group (-OTs) is a superior leaving group, enabling SN2 reactions with nucleophiles such as amines, thiols, or alkoxides. For instance:
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Azide Substitution: Reaction with sodium azide (NaN₃) in DMF yields the corresponding azide derivative, useful for Huisgen cycloaddition reactions.
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Thiol Substitution: Treatment with thiols (e.g., HSC₆H₄R) produces sulfide linkages, critical in peptide or polymer synthesis.
Reduction and Oxidation Reactions
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Reduction: The tosylate group can be reduced to a hydroxyl group using LiAlH₄ or NaBH₄, regenerating the alcohol precursor.
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Oxidation: Oxidizing agents like KMnO₄ may convert the pyrrolidine ring into a pyrrolidone derivative, though this is less common due to steric hindrance from the tert-butyl group.
Biological Activity and Applications
Synthetic Utility
This compound is a key intermediate in:
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Asymmetric Catalysis: The chiral pyrrolidine core serves as a scaffold for transition metal catalysts.
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Peptide Synthesis: The protected amine and tosylate group facilitate stepwise functionalization.
Related Compounds and Structural Analogues
Comparative Analysis
The tosylate group distinguishes this compound from hydroxyl-containing analogs, enabling distinct reactivity profiles.
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